1-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

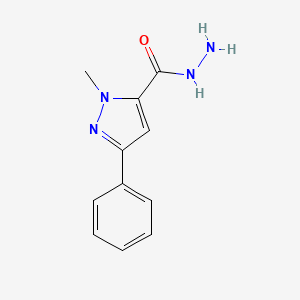

1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative featuring a methyl group at the 1-position, a phenyl group at the 3-position, and a carbohydrazide (-CONHNH₂) moiety at the 5-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-methyl-5-phenylpyrazole-3-carbohydrazide |

InChI |

InChI=1S/C11H12N4O/c1-15-10(11(16)13-12)7-9(14-15)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,13,16) |

InChI Key |

JUQZJFMFUPQCLU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NN |

Origin of Product |

United States |

Biological Activity

1-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methyl group and a phenyl group at positions 1 and 3, respectively, and a carbohydrazide functional group at position 5.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study assessing various pyrazole compounds, it was found that this compound showed promising results in reducing inflammation in animal models. Specifically, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 8.0 | Apoptosis induction |

| A549 | 12.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Bacillus subtilis | 8 μg/mL |

Case Studies

Several studies have documented the biological activity of pyrazole derivatives, including our compound of interest:

- Study on Anti-inflammatory Effects : A study conducted by Tantawy et al. demonstrated that pyrazole derivatives significantly reduced edema in carrageenan-induced inflammation models, indicating their potential as therapeutic agents for inflammatory diseases .

- Anticancer Research : Selvam et al. synthesized a series of pyrazole derivatives, including our compound, which showed promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Efficacy : Burguete et al. reported that various pyrazole derivatives exhibited strong antimicrobial activity against multiple pathogens, supporting the potential use of these compounds in treating infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide ()

- Structural Differences : The 1-position substituent is ethyl (vs. methyl), and the 3-position has a methyl group (vs. phenyl).

- The absence of a phenyl ring reduces aromatic stacking interactions, which may diminish binding affinity in biological systems.

- Synthesis: Likely synthesized via hydrazinolysis of the corresponding ethyl ester, similar to methods in .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid ()

- Structural Differences : The 3-position substituent is trifluoromethyl (CF₃) instead of phenyl, and the 5-position is a carboxylic acid (-COOH) instead of carbohydrazide.

- Functional Impact :

- The electron-withdrawing CF₃ group enhances acidity and metabolic stability compared to phenyl.

- The carboxylic acid group enables salt formation, improving aqueous solubility relative to carbohydrazide.

- Applications : Used as an intermediate in drug synthesis, particularly for fluorinated pharmaceuticals .

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ()

- Structural Differences : Substitutions include a 3-chlorophenyl group at position 1, methoxy at position 5, and a carboxamide (-CONHMe) at position 3.

- Functional Impact :

- The chloro group enhances electrophilicity and may improve antimicrobial activity.

- The carboxamide at position 3 (vs. phenyl at position 3 in the target compound) alters hydrogen-bonding patterns.

- Biological Relevance : Carboxamide derivatives are common in kinase inhibitors due to their ability to form key interactions with ATP-binding pockets .

Ethyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2) ()

- Structural Differences : The 5-position is an ethyl ester (-COOEt) instead of carbohydrazide.

- Functional Impact :

- The ester group is more hydrolytically labile than carbohydrazide, making it a precursor in synthetic routes.

- Reduced hydrogen-bonding capacity compared to carbohydrazide limits its utility in biological applications.

- Synthesis : Prepared via cyclocondensation of phenylhydrazine with β-ketoesters, as described in .

Comparative Analysis of Physicochemical and Spectral Properties

Q & A

Q. Basic

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : Confirm the hydrazide moiety via FT-IR (N–H stretch at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹) .

Advanced - X-ray crystallography : Refine crystal structures using SHELXL to resolve bond lengths and angles, particularly for hydrazide tautomerism analysis .

- Mass spectrometry (HRMS) : Detect isotopic patterns to distinguish between Cl-containing impurities and parent ions .

What biochemical pathways are most likely modulated by this compound?

Basic

Pyrazole-carbohydrazides are known to:

- Inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, reducing prostaglandin and leukotriene synthesis in inflammatory models .

- Interact with kinase ATP-binding pockets via hydrogen bonding with the hydrazide group .

Advanced - Molecular docking : Use AutoDock Vina to predict binding affinity with EGFR tyrosine kinase (PDB: 1M17). Hydrazide NH groups form hydrogen bonds with Thr766 and Met769 .

- Structure-activity relationship (SAR) : Modify the phenyl substituent to enhance hydrophobic interactions with kinase pockets .

How should researchers address contradictions in reported bioactivity data for this compound?

Q. Basic

- Standardize assay protocols (e.g., MTT cell viability assays ) using consistent cell lines (e.g., HeLa or MCF-7) and control compounds .

- Verify compound stability in DMSO/PBS solutions via UV-Vis spectroscopy to rule out degradation artifacts .

Advanced - Meta-analysis : Compare IC₅₀ values across studies using Prism software , adjusting for variations in assay pH, temperature, and serum content .

- Crystallographic data mining : Cross-reference SHELX-refined structures with bioactivity datasets to identify conformation-dependent activity .

What are the key considerations for designing derivatives with enhanced selectivity?

Q. Advanced

- Electron-withdrawing substituents : Introduce –NO₂ or –CF₃ at the phenyl ring to improve kinase inhibition selectivity by reducing off-target redox interactions .

- Steric effects : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to block non-specific binding in hydrophobic pockets .

- Solubility optimization : Incorporate PEGylated side chains to enhance aqueous solubility without compromising membrane permeability .

How can computational tools guide the experimental design for this compound?

Q. Advanced

- DFT calculations : Use Gaussian 16 to model tautomeric equilibria between keto and enol hydrazide forms, predicting dominant states under physiological pH .

- Molecular dynamics (MD) simulations : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns to identify stable binding poses and critical residue interactions .

- ADMET prediction : Employ SwissADME to forecast blood-brain barrier permeability and CYP450 metabolism, minimizing late-stage attrition .

What analytical challenges arise in characterizing hydrazide tautomerism, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.